molecular formula C24H17N5O2 B2508320 (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide CAS No. 900881-15-4

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide

Cat. No. B2508320
M. Wt: 407.433
InChI Key: CPTDAUUZJFGTBG-MRCUWXFGSA-N
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Description

Synthesis Analysis

The synthesis of zinc(II) complexes with nicotinamide ligands is detailed in several studies. For instance, a zinc(II) complex with nicotinamide was prepared and investigated using single-crystal X-ray diffraction, FTIR, conductivity, and thermal analysis techniques . Another study synthesized mixed-ligand complexes of Zn(II) with nicotinamide and N,N-diethylnicotinamide, characterized by chemical, FT-IR, thermal, mass spectral analyses, and X-ray data . These methods could potentially be adapted for the synthesis of the compound , considering the presence of nicotinamide in its structure.

Molecular Structure Analysis

The molecular structure of zinc(II) complexes with nicotinamide ligands has been extensively studied. The zinc(II) ion typically exhibits coordination with nitrogen atoms from the pyridine ring of nicotinamide and oxygen atoms from water molecules or other ligands, resulting in various geometries such as distorted octahedral or tetrahedral arrangements . These structural insights could be relevant when considering the molecular geometry and potential coordination patterns of the compound "(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide".

Chemical Reactions Analysis

The chemical reactivity of zinc(II) complexes with nicotinamide ligands involves several steps, including dehydration and the elimination of ligands upon heating . These reactions are characterized by distinct thermal events and can be monitored using thermal analysis techniques. The stability of the complexes and the nature of their decomposition products provide valuable information on the thermal stability and reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc(II) complexes with nicotinamide ligands are influenced by their molecular structure and coordination environment. For example, the zinc(II) complex with nicotinamide is stable up to 323 K and dehydrates above 360 K . The complexes exhibit supramolecular structures due to intermolecular hydrogen bonding and are further stabilized by π-π and π-ring interactions . These properties, including thermal stability, supramolecular assembly, and intermolecular interactions, are crucial for understanding the behavior of related compounds in various environments.

Scientific Research Applications

Multi-Component Crystal Formation

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide, through its analogs, plays a role in the formation of multi-component crystals. These are developed via reactions with various small organic co-formers, leading to compounds that display extensive hydrogen-bonding networks (Lombard et al., 2018).

Antineoplastic Activities

Studies have shown that derivatives of this compound, including benzylamino nicotinamides, have been explored for their antineoplastic activities. These derivatives exhibit potential effects against certain types of cancer cells (Ross, 1967).

Rearrangement in Chemical Synthesis

This compound is also significant in the rearrangement processes of certain isothiuronium bromides in chemical synthesis. This process is crucial for developing novel compounds with potential pharmaceutical applications (Váňa et al., 2012).

Development of 4-Thiazolidinones

It plays a role in the development of 4-thiazolidinones of nicotinic acid, which have been investigated for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives, including those related to this compound, have been studied for their corrosion inhibition effects on mild steel in acidic environments. This research contributes to the understanding of corrosion prevention in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c25-13-20(24(31)27-14-16-7-2-1-3-8-16)21-18-10-4-5-11-19(18)22(28-21)29-23(30)17-9-6-12-26-15-17/h1-12,15H,14H2,(H,27,31)(H,28,29,30)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTDAUUZJFGTBG-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide

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